![molecular formula C10H8N2O4 B6346093 3-(3-Methyl-4-nitrophenyl)-1,2-oxazol-5-ol CAS No. 1354924-07-4](/img/structure/B6346093.png)
3-(3-Methyl-4-nitrophenyl)-1,2-oxazol-5-ol
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Description
3-(3-Methyl-4-nitrophenyl)-1,2-oxazol-5-ol, also known as 3-MNO, is an organic compound belonging to the class of oxazol-5-ols. It is a colorless, crystalline solid with a melting point of 83-84 °C and a boiling point of 203 °C. 3-MNO is a nitro-aromatic compound which is widely used in the synthesis of a variety of organic compounds. It is also used in the production of pharmaceuticals, dyes, and agrochemicals.
Scientific Research Applications
Biocatalysis in Organic Synthesis
The compound is used in the study of biocatalytic processes. Specifically, it serves as a substrate in the enzymatic hydrolysis reactions to understand the electronic effects of para-substitutions on ester hydrolysis . This is crucial for designing efficient and green methods of chemical synthesis using enzymes as biocatalysts.
Environmental Monitoring and Remediation
It can be involved in the detection and breakdown of environmental pollutants. The compound’s derivatives may be used as indicators or reactants in processes aimed at removing harmful substances like pesticides from the environment .
properties
IUPAC Name |
3-(3-methyl-4-nitrophenyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-6-4-7(2-3-9(6)12(14)15)8-5-10(13)16-11-8/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKLTLAVDATBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=O)ON2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-4-nitrophenyl)-1,2-oxazol-5-ol |
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